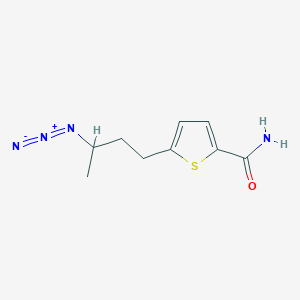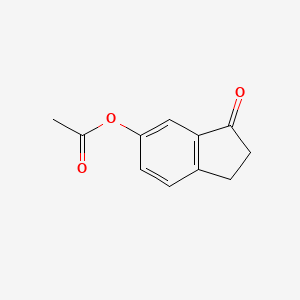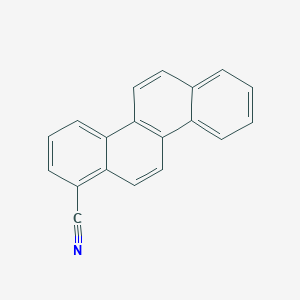
Chrysene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chrysene-1-carbonitrile is an organic compound with the molecular formula C19H11N It is a derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chrysene-1-carbonitrile typically involves the cyanation of chrysene derivatives. One common method is the reaction of chrysene with cyanogen bromide (BrCN) in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyanation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Chrysene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chrysene-1-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield chrysene-1-amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted chrysene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Chrysene-1-carboxylic acid.
Reduction: Chrysene-1-amine.
Substitution: Various halogenated chrysene derivatives.
Scientific Research Applications
Chrysene-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of chrysene-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group (-CN) can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The aromatic rings provide a planar structure that can intercalate with DNA or interact with other aromatic systems, affecting biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Chrysene: The parent compound, a polycyclic aromatic hydrocarbon with four fused benzene rings.
Phenanthrene: A similar PAH with three fused benzene rings.
Benz[a]anthracene: Another PAH with four fused benzene rings, but with a different ring fusion pattern.
Uniqueness
Chrysene-1-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activities compared to its parent compound chrysene and other similar PAHs. The nitrile group enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
36288-23-0 |
|---|---|
Molecular Formula |
C19H11N |
Molecular Weight |
253.3 g/mol |
IUPAC Name |
chrysene-1-carbonitrile |
InChI |
InChI=1S/C19H11N/c20-12-14-5-3-7-17-16(14)10-11-18-15-6-2-1-4-13(15)8-9-19(17)18/h1-11H |
InChI Key |
SJXMJONNWFLQQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C(C=CC=C43)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Fluorophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone](/img/structure/B14133353.png)
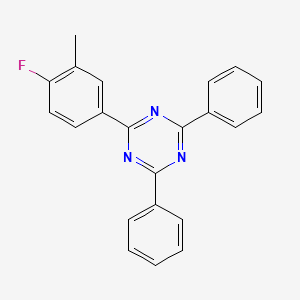
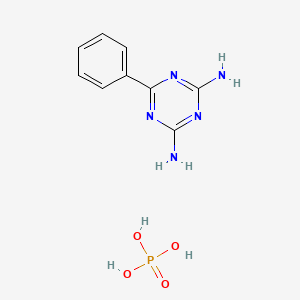
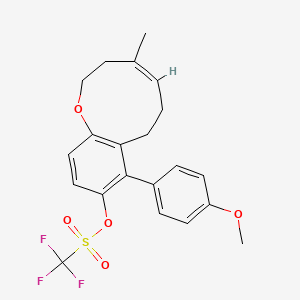
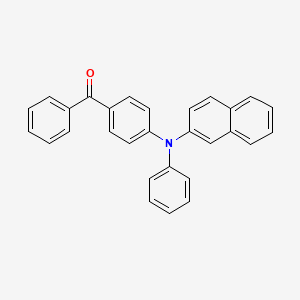

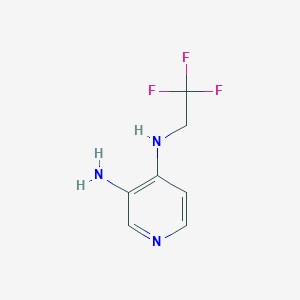
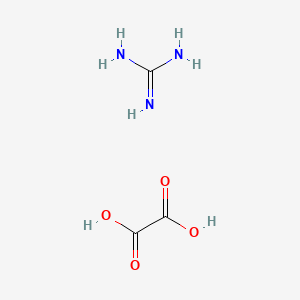
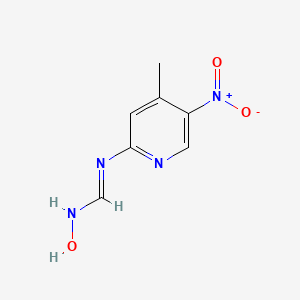
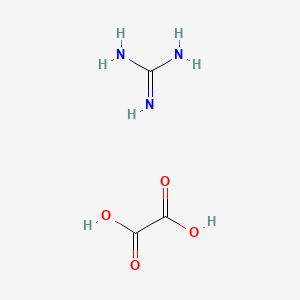
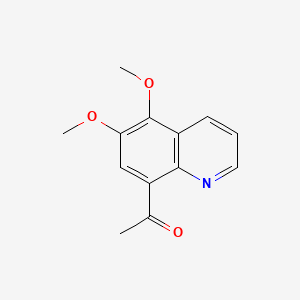
![(4-Methylphenyl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B14133416.png)
